molecular formula C12H17N2O3P B1436160 diethyl (4-amino-1H-indol-6-yl)phosphonate CAS No. 2140326-89-0

diethyl (4-amino-1H-indol-6-yl)phosphonate

Cat. No. B1436160
M. Wt: 268.25 g/mol
InChI Key: YVPDAWQDHZOHEF-UHFFFAOYSA-N
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Description

Diethyl (4-amino-1H-indol-6-yl)phosphonate (DEAIP) is a synthetic compound that has been widely studied for its potential applications in scientific research. DEAIP is an organophosphonate that has been found to have a wide range of biochemical and physiological effects on cells and organisms. DEAIP has been used in a variety of laboratory experiments, including cell culture and animal studies, to investigate its mechanisms of action and potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Diethyl (4-amino-1H-indol-6-yl)phosphonate and its derivatives have been extensively studied for their synthesis and characterization. Researchers have conducted theoretical calculations and experimental studies to understand their structural and vibrational properties. These studies involve density functional theory (DFT), nuclear magnetic resonance (NMR), and molecular docking to explore their potential as effective drugs (Yadav et al., 2020).

Corrosion Inhibition

Phosphonate derivatives, including those related to diethyl (4-amino-1H-indol-6-yl)phosphonate, have shown promise as corrosion inhibitors. These compounds have been tested on mild steel in hydrochloric acid, a common scenario in industrial processes. Studies suggest that these compounds act as mixed-type inhibitors and are effective in preventing corrosion, which could have significant industrial applications (Gupta et al., 2017).

Potential in Medicinal Chemistry

Research has also explored the potential use of diethyl (4-amino-1H-indol-6-yl)phosphonate derivatives in medicinal chemistry. These studies focus on synthesizing various derivatives and analyzing their potential as drug candidates. This includes the investigation of their antibacterial, antitumoral, and antiviral properties, making them significant in the field of pharmaceutical research (Shalimov et al., 2018).

Synthetic Route to Aminophosphonic Derivatives

The compound and its analogs have been used in developing synthetic routes to aminophosphonic derivatives, which are of interest in various scientific fields including organic chemistry and drug development. These routes involve cycloaddition reactions and other synthetic strategies, demonstrating the versatility of diethyl (4-amino-1H-indol-6-yl)phosphonate in synthetic organic chemistry (Monbaliu et al., 2010).

properties

IUPAC Name

6-diethoxyphosphoryl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N2O3P/c1-3-16-18(15,17-4-2)9-7-11(13)10-5-6-14-12(10)8-9/h5-8,14H,3-4,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPDAWQDHZOHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC(=C2C=CNC2=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl (4-amino-1H-indol-6-yl)phosphonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Shalimov, MV Kolotylo, LV Babiy… - Chemistry of …, 2018 - Springer
A convenient methodology for the synthesis of previously unreported (1H-indol-6-yl)phosphonic acid derivatives has been described. Reaction of (4-methyl-3,5-dinitrophenyl)…
Number of citations: 8 link.springer.com

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